Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate

Vue d'ensemble

Description

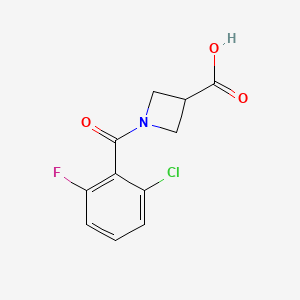

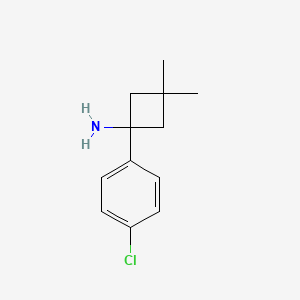

“Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a nitro group (-NO2), a bromine atom, and a fluorine atom attached to different positions of the benzene rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, fluoro, nitro groups, and the methoxy group onto the benzene rings. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a bromo and a fluoro group, and the other with a nitro group and a methoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro, bromo, and fluoro groups could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro, bromo, fluoro, and methoxy groups. These groups could affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Structural and Chemical Properties Analysis

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate has been studied for its structural and chemical properties, particularly in the context of protoporphyrinogen IX oxidase inhibitors. These inhibitors are significant for their potential applications in herbicide development and understanding plant biochemistry. A study highlighted the crystal structures of similar compounds, emphasizing their dihedral angles and interatomic distances, which are crucial for understanding their interaction mechanisms and biological activity. The molecules were linked through C-H...O interactions, forming sheets in the crystal structure, indicating potential for solid-state stability and interaction with biological targets (Li et al., 2005).

Fluorescence and Sensing Applications

The chemical's structural framework allows for applications in fluorescence-based sensing. For instance, derivatives of this compound could serve as fluorogenic chemosensors, which exhibit high selectivity and sensitivity towards specific metal ions in biological and environmental samples. A study on a related compound demonstrated its application in detecting Al³⁺ ions with high selectivity, showing potential for bio-imaging and environmental monitoring (Ye et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the compound's derivatives are explored for their ability to detect and quantify pollutants and residues. For example, the determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues in agricultural samples demonstrates the utility of such compounds in ensuring food safety and environmental protection. The method involves converting residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which is then measured by gas-liquid chromatography, showcasing the compound's application in residue analysis (Adler et al., 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFNO5/c1-21-14(18)10-6-8(3-5-13(10)17(19)20)22-9-2-4-11(15)12(16)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVULVYNHUHKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)

![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)

![1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469277.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)

![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)